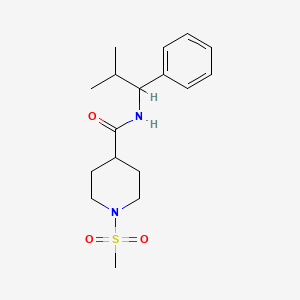![molecular formula C20H23FN4O2 B4511173 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide](/img/structure/B4511173.png)
4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide
Overview
Description
4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide, also known as FPPB, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide is not fully understood. However, it has been suggested that 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. These actions may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of the stress hormone cortisol in rats. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide has been found to increase the levels of acetylcholine in the brain, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been found to be stable under various conditions and can be stored for long periods of time. However, 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide also has some limitations. It is a relatively new compound and its long-term effects are not fully understood. It may also have some potential side effects that need to be further studied.
Future Directions
There are several future directions for the study of 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide. One area of research is the development of new therapeutic applications for 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide. It has been suggested that 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide may have potential for the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Another area of research is the development of new derivatives of 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide and its long-term effects.
Conclusion:
In conclusion, 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide, including the development of new therapeutic applications and the development of new derivatives with improved pharmacological properties.
Scientific Research Applications
4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to have antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been shown to improve cognitive function and memory in rats. 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide has been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and Alzheimer's disease.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-16-4-6-18(7-5-16)24-11-13-25(14-12-24)20(27)9-8-19(26)23-15-17-3-1-2-10-22-17/h1-7,10H,8-9,11-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXLHJMJXOFMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4511100.png)

![isopropyl {[3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate](/img/structure/B4511108.png)
![N-benzyl-N-methyl-3-[3-(4-morpholinyl)-3-oxopropyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511113.png)

![N-(4-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4511131.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4511133.png)
![N-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511145.png)
![2-methyl-3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4511151.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4511152.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B4511182.png)

![7-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4511199.png)